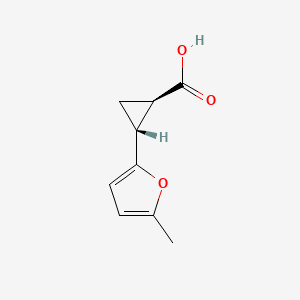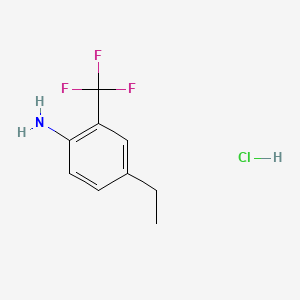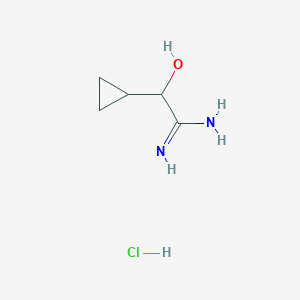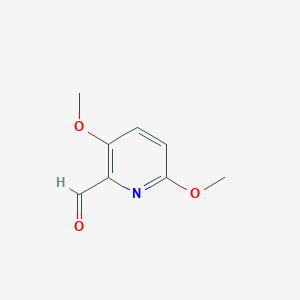![molecular formula C18H19FN4O4 B13575361 2-[(4-fluoro-3-nitrophenyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B13575361.png)
2-[(4-fluoro-3-nitrophenyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-fluoro-3-nitrophenyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a fluoro-nitrophenyl group and a morpholinyl-phenyl group, making it a valuable molecule in various fields of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluoro-3-nitrophenyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide typically involves multiple steps:
Formation of (2-fluoro-3-nitrophenyl)(morpholin-4-yl)methanone: This is achieved by reacting 3-nitrobenzoyl chloride with morpholine in the presence of a base such as DIPEA.
Reduction: The nitro group is reduced using zinc and ammonium formate to yield (3-amino-2-fluorophenyl)(morpholin-4-yl)methanone.
Coupling Reaction: The final step involves coupling the reduced product with chloroacetyl chloride using DIPEA as a base to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-fluoro-3-nitrophenyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Reduction: Zinc and ammonium formate are commonly used for reducing the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Coupling: Chloroacetyl chloride and DIPEA are used in coupling reactions.
Major Products
Reduction: (3-amino-2-fluorophenyl)(morpholin-4-yl)methanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: this compound and its derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(4-fluoro-3-nitrophenyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(4-fluoro-3-nitrophenyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s structure suggests it may interact with enzymes or receptors involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-fluoro-3-nitrophenyl)(morpholin-4-yl)methanone: A precursor in the synthesis of the target compound.
(3-amino-2-fluorophenyl)(morpholin-4-yl)methanone: Another intermediate in the synthetic route.
Thiazolidinone derivatives: Compounds with similar biological activities, such as antimicrobial and antioxidant properties.
Uniqueness
2-[(4-fluoro-3-nitrophenyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide is unique due to its combination of a fluoro-nitrophenyl group and a morpholinyl-phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C18H19FN4O4 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
2-(4-fluoro-3-nitroanilino)-N-(4-morpholin-4-ylphenyl)acetamide |
InChI |
InChI=1S/C18H19FN4O4/c19-16-6-3-14(11-17(16)23(25)26)20-12-18(24)21-13-1-4-15(5-2-13)22-7-9-27-10-8-22/h1-6,11,20H,7-10,12H2,(H,21,24) |
InChI-Schlüssel |
GSICPYQETVXLMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CNC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B13575333.png)



![(6R)-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13575352.png)




